N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4
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Overview
Description
N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 is a deuterated derivative of a benzeneacetamide compound Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and traceability in various scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylbenzeneacetic acid and tert-butylamine.
Deuteration: Deuterium is introduced into the molecule through a deuteration process, often using deuterated reagents or solvents.
Amidation: The key step involves the formation of the amide bond between the carboxylic acid group of 2,6-dimethylbenzeneacetic acid and the amino group of 2-aminoethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow reactors may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for tracing and quantification studies.
Biology: Employed in metabolic studies to track the distribution and metabolism of drugs in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study pharmacokinetics and pharmacodynamics.
Industry: Utilized in the development of new materials and as a reference standard in quality control processes.
Mechanism of Action
The mechanism by which N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can interact with biological receptors or enzymes, influencing various biochemical pathways. The deuterium atoms enhance the compound’s stability and reduce metabolic degradation, allowing for more accurate studies of its effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide: The non-deuterated version of the compound.
N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d3: A partially deuterated version with three deuterium atoms.
N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d6: A fully deuterated version with six deuterium atoms.
Uniqueness
N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 is unique due to its specific deuteration pattern, which provides a balance between stability and ease of synthesis. The presence of four deuterium atoms enhances its utility in tracing studies while maintaining similar chemical properties to its non-deuterated counterpart.
This compound’s unique properties make it a valuable tool in various scientific research fields, offering insights into metabolic pathways, drug interactions, and more.
Properties
IUPAC Name |
N-(2-amino-1,1,2,2-tetradeuterioethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15(19)18-7-6-17/h8-9H,6-7,10,17H2,1-5H3,(H,18,19)/i6D2,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETWQXPEVKRTDM-KXGHAPEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(=O)NCCN)C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC(=O)CC1=C(C=C(C=C1C)C(C)(C)C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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